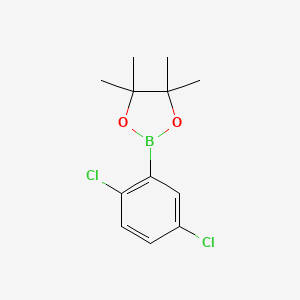2-(2,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 479411-91-1
Cat. No.: VC8018559
Molecular Formula: C12H15BCl2O2
Molecular Weight: 273.0
* For research use only. Not for human or veterinary use.

| CAS No. | 479411-91-1 |
|---|---|
| Molecular Formula | C12H15BCl2O2 |
| Molecular Weight | 273.0 |
| IUPAC Name | 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 |
| Standard InChI Key | LKYDZNPXUVVSCZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl |
Structural and Molecular Properties
Chemical Identity
The compound belongs to the 1,3,2-dioxaborolane class, with the systematic IUPAC name 2-(2,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅BCl₂O₂ | |
| Molecular Weight | 273.0 g/mol | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)Cl | |
| InChIKey | LKYDZNPXUVVSCZ-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via boronic esterification of 2,5-dichlorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions :
Key Steps:
-
Reagent Purification: Anhydrous pinacol and boronic acid are refluxed in toluene with a catalytic amount of MgSO₄ .
-
Workup: The product is isolated via column chromatography (hexane/ethyl acetate gradient) with >95% purity .
Industrial Methods
Large-scale production employs continuous flow reactors to enhance yield (typically 85–90%). Automated systems minimize oxidative degradation, while recrystallization from ethanol/water mixtures ensures high purity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound is pivotal in forming carbon-carbon bonds between aryl halides and boronic esters. For example, it couples with bromobenzene to yield 2,5-dichlorobiphenyl derivatives :
Conditions:
Pharmaceutical Intermediate
The 2,5-dichlorophenyl moiety is incorporated into drug candidates for its metabolic stability. For instance, it is used in synthesizing kinase inhibitors and antipsychotic agents .
Biological Activity and Toxicology
Cytotoxicity Studies
In vitro assays against cancer cell lines reveal moderate activity:
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 10.8 ± 0.7 | Apoptosis induction | |
| HCT116 (Colon) | 9.1 ± 2.4 | Cell cycle arrest (G0/G1) |
Comparison with Analogues
Structural Analogues
| Compound | Reactivity | Applications |
|---|---|---|
| 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Lower | Less steric hindrance |
| 2-(2,5-Dichlorothiophen-3-yl)-dioxaborolane | Higher | Conductive polymers |
Performance in Cross-Coupling
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Bromotoluene | 6 | 82 |
| 2-Iodonaphthalene | 8 | 75 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume